cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Description
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732253-13-3) is a cyclopentane-carboxylic acid derivative featuring a 2,6-dimethylbenzoyl substituent. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol.
This compound has been investigated in biomedical research, particularly in the development of fluorescent probes for cysteine cathepsins, enzymes implicated in cancer progression. Its 2,6-dimethylbenzoyl group contributes to steric and electronic properties critical for target binding .
Properties
IUPAC Name |
(1R,3S)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBKTQBHLQMSDH-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cis configuration , which significantly influences its chemical reactivity and biological activity. The presence of the 2,6-dimethylbenzoyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation. For example, γ-arylated cycloalkane acids have demonstrated significant activity against hormone-dependent cancers by acting as inhibitors for enzymes like AKR1C1 and AKR1C3 .
- Antimicrobial Activity : Some derivatives have shown efficacy against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
- Anti-inflammatory Effects : Compounds derived from cyclopentane carboxylic acids have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Research Findings
Several studies have investigated the biological activity of cyclopentane carboxylic acids and their derivatives. Notably:
- Inhibitory Effects on Enzymes : A study demonstrated that γ-arylated cycloalkane derivatives could serve as effective inhibitors for critical enzymes involved in cancer progression. The synthesis of these compounds was achieved through a novel transannular C–H arylation method, yielding products with promising biological activities .
- Case Study - Antitumor Activity : In vitro studies on structurally similar compounds showed that they could inhibit the growth of various tumor cell lines, including HL60 and MCF7, with IC50 values indicating potent antitumor effects .
- Antimicrobial Studies : Another investigation into peptide analogs derived from similar structures revealed significant antimicrobial activity against specific bacterial strains, highlighting the potential for therapeutic applications in infectious diseases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural configuration makes it a valuable scaffold in the development of various therapeutic agents. Notably, compounds derived from cyclopentane carboxylic acids have shown significant biological activities, including anti-cancer properties.
Case Study: Histone Deacetylase Inhibitors
Recent studies have demonstrated that derivatives of cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can act as potent histone deacetylase (HDAC) inhibitors. For instance, one derivative exhibited an IC50 value as low as 0.062 μM, indicating strong inhibitory activity against HDAC enzymes . This suggests potential applications in treating cancers where HDAC activity is dysregulated.
Synthetic Chemistry Applications
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various functionalization reactions allows for the synthesis of more complex molecules.
Transannular C–H Functionalization
A significant advancement in synthetic methodology involves the transannular C–H arylation of cycloalkane carboxylic acids using this compound. This reaction enables the introduction of aryl groups at specific positions on the cyclopentane ring with high regioselectivity . The process simplifies synthetic routes that previously required multiple steps.
| Substrate | Aryl Group | Yield (%) | Step Reduction |
|---|---|---|---|
| α-Propyl Cyclopentane Carboxylic Acid | Phenyl | 69% | From 10 steps to 1 |
| α-Tertiary Cyclopentane Carboxylic Acid | 4-Fluorophenyl | 65% | From 10 steps to 1 |
| α-Quaternary Cyclopentane Carboxylic Acid | 3-Methylphenyl | 70% | From 10 steps to 1 |
The unique structure of this compound allows for modifications that can lead to new drug candidates targeting specific diseases.
Potential Targets
Research indicates that derivatives may target:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Substituent Position Effects
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-98-1)
- Molecular Formula : C₁₅H₁₈O₃ (identical to the 2,6-dimethyl variant).
- LogP: 2.987 (slightly lower than the 2,6-isomer, inferred from symmetry differences) . Biological Activity: No direct data on cathepsin binding, but positional isomerism likely reduces steric compatibility with enzyme active sites compared to the 2,6-dimethyl variant.
cis-3-(2,3,5,6-Tetrafluorophenyl)cyclopentane-1-carboxylic Acid
Substituent Type and Electronic Effects
cis-3-[2-oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid (CAS: 733740-47-1)
- Molecular Formula : C₁₅H₁₅F₃O₃.
- Key Differences :
- The trifluoromethyl group is strongly electron-withdrawing, altering the compound’s electronic profile and binding kinetics.
- Molecular Weight : 300.28 g/mol (higher due to fluorine content).
- Applications : Used in specialized research contexts, though its bulky substituent may hinder interactions with flat binding pockets like those of cathepsins .
Physicochemical and Functional Comparisons
*Estimated based on structural analogs.
Research Findings and Implications
- Steric Effects : The 2,6-dimethylbenzoyl group’s symmetry enhances compatibility with cysteine cathepsins’ active sites, as shown in RAW 264.7 cell assays .
- Electronic Effects : Fluorinated or electron-withdrawing groups (e.g., trifluoromethyl) reduce probe efficiency, likely due to disrupted π-π stacking or hydrogen bonding .
- Lipophilicity : Higher LogP in the 2,6-dimethyl variant suggests improved membrane permeability over the 2,4-isomer, though solubility may be compromised .
Preparation Methods
Table 1: Stereoselective Resolution Conditions for cis-3-Substituted Cyclopentanes
Carboxylic Acid Functionalization and Hydrolysis
The carboxylic acid group is often introduced via hydrolysis of ester precursors. For example, methyl cis-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylate is treated with aqueous hydrochloric acid or sodium hydroxide to yield the free acid. Hydrolysis conditions must be optimized to prevent epimerization at the 3-position. Mild acidic conditions (e.g., 1N HCl at 0–5°C) are preferred to retain stereochemical integrity.
In cases where the ester is sensitive to hydrolysis, alternative protecting groups (e.g., tert-butyl esters) can be used. Cleavage with trifluoroacetic acid in dichloromethane provides the carboxylic acid without racemization.
Alternative Synthetic Routes via Palladium-Catalyzed Insertion
Recent advances in transition metal catalysis offer alternative pathways. Palladium-catalyzed insertion of tert-butyl isocyanide into aryl bromides generates indane-1,3-dione derivatives, which can be adapted for cyclopentane synthesis. For instance, 1-(2-bromophenyl)-2-phenylethanone reacts with tert-butyl isocyanide in the presence of palladium acetate to form indenone intermediates. Subsequent hydrolysis and cyclization yield substituted cyclopentane carboxylic acids.
This method tolerates electron-withdrawing and electron-donating groups on the aromatic ring, enabling the introduction of 2,6-dimethyl substituents early in the synthesis.
Challenges and Optimization Strategies
- Steric hindrance : The 2,6-dimethylbenzoyl group imposes significant steric bulk, complicating acylation and cyclization steps. Using bulky Lewis acids (e.g., AlCl₃ with mesitylene) improves regioselectivity.
- Epimerization risk : High temperatures during hydrolysis or prolonged reaction times can lead to cis/trans interconversion. Low-temperature workflows and inert atmospheres mitigate this issue.
- Yield limitations : Multistep syntheses often suffer from cumulative yield losses. Telescoping steps (e.g., in situ acylation-cyclization) improve efficiency.
Q & A
Q. What are the primary methodologies for synthesizing cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Synthesis typically involves cyclopropanation or cyclopentane ring functionalization. For example, cyclopropane carboxylic acid derivatives can be synthesized via halogenated vinyl intermediates, as seen in pyrethroid metabolite syntheses. Reaction temperature, catalyst choice (e.g., BF₃·Et₂O for cyclization), and solvent polarity critically affect stereoselectivity. Enantiomeric purity is often verified using chiral HPLC or LC-MS with retention time comparisons (e.g., 1.03 minutes under SMD-FA05 conditions) .
Q. How is this compound detected and quantified in biological matrices, and what are the sensitivity thresholds?
Urinary detection employs LC-MS/MS with isotope dilution. For cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (a structural analog), limits of detection (LOD) in human urine are ~0.1 µg/L. Geometric mean concentrations in non-occupational exposures range from 0.39 µg/L (U.S. studies) to 0.3–0.5 µg/L (European cohorts) . Sample preparation includes solid-phase extraction and derivatization to enhance volatility for GC-MS analysis.
Q. What structural features dictate its stability under environmental or physiological conditions?
The cyclopropane ring and electron-withdrawing substituents (e.g., 2,6-dimethylbenzoyl) influence hydrolytic stability. Environmental degradation studies show that sunlight and microbial action cleave the cyclopropane ring, yielding dicarboxylic acid metabolites. In acidic conditions (pH < 5), ester hydrolysis dominates, while alkaline conditions (pH > 9) favor decarboxylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported urinary metabolite levels across epidemiological studies?
Discrepancies arise from inter-laboratory variability in analytical methods and population-specific exposure sources. Standardization using certified reference materials (CRMs) and harmonized protocols (e.g., HBM4EU project guidelines) is critical. For example, NHANES 2001–2002 reported undetectable levels (<0.1 µg/L), whereas German studies detected 95th percentile values up to 0.5 µg/L, reflecting regional insecticide use patterns .
Q. What strategies optimize enantiomer-specific activity in SAR studies of cyclopentane carboxylic acid derivatives?
Structure-activity relationship (SAR) studies prioritize chiral resolution via preparative HPLC or enzymatic kinetic resolution. For example, (1S,3R)- and (1R,3S)-enantiomers of cyclopentane dicarboxylic acids exhibit distinct binding affinities to target proteins (e.g., ion channels). Molecular docking simulations paired with in vitro assays (e.g., electrophysiology) validate enantiomer-specific effects .
Q. What experimental designs mitigate confounding factors in assessing environmental degradation pathways?
Controlled photolysis studies using simulated sunlight (e.g., Xenon arc lamps) and soil microcosms with isotopically labeled compounds (e.g., ¹³C or ²H) track degradation products. For deltamethrin degradates like this compound, half-lives in aerobic soils range from 7–14 days, influenced by organic matter content and microbial diversity .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use chiral columns (e.g., Chiralpak IA) for purity verification.
- Exposure Biomarkers : Normalize urinary metabolite levels to creatinine to account for dilution variability.
- Environmental Fate Studies : Include abiotic (pH, UV) and biotic (soil microbiota) factors in degradation assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
